molecular formula C23H24N2O3 B11306453 2-[3-(Dimethylamino)propyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(Dimethylamino)propyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11306453
M. Wt: 376.4 g/mol
InChI Key: UTTVIPSKPVGNDI-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic molecules characterized by a fused chromene-pyrrole-dione scaffold. Its structure includes a dimethylaminopropyl chain at position 2 and a 4-methylphenyl group at position 1 (Fig. 1).

Synthetically, it is prepared via a one-pot multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . This method achieves yields of 43–86% with high purity (>95% HPLC) and accommodates diverse substituents, enabling rapid library generation .

Properties

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H24N2O3/c1-15-9-11-16(12-10-15)20-19-21(26)17-7-4-5-8-18(17)28-22(19)23(27)25(20)14-6-13-24(2)3/h4-5,7-12,20H,6,13-14H2,1-3H3

InChI Key

UTTVIPSKPVGNDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Dimethylamino)propyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromeno ring, followed by the introduction of the pyrrole moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Dimethylamino)propyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-[3-(Dimethylamino)propyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)propyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents at positions 1 (aryl group) and 2 (alkyl/aminoalkyl chain). Below is a detailed comparison based on synthesis, physicochemical properties, and substituent effects:

Table 1. Substituent Variations and Key Properties

Compound Name Position 1 Substituent Position 2 Substituent Yield (%) Melting Point (°C) Notable Features Reference
Target Compound 4-methylphenyl 3-(dimethylamino)propyl 43–86 Not reported High synthetic efficiency; mild conditions
2-[3-(Diethylamino)propyl]-1-(2,3-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 2,3-dimethoxyphenyl 3-(diethylamino)propyl Not reported Not reported Enhanced electron-donating effects from OMe groups
2-[3-(Dimethylamino)propyl]-6-methoxy-1-[4-(tert-butyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-(tert-butyl)phenyl 3-(dimethylamino)propyl + 6-OMe Not reported Not reported Bulky tert-butyl group improves lipophilicity
2-(2-Hydroxyethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 3,4,5-trimethoxyphenyl 2-hydroxyethyl 52 195–197 Polar hydroxyethyl chain; lower yield
2-[3-(Dimethylamino)propyl]-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 3-fluorophenyl 3-(dimethylamino)propyl Not reported Not reported Electron-withdrawing F enhances stability

Physicochemical and Electronic Properties

  • Lipophilicity : Bulky substituents (e.g., tert-butyl in ) increase logP values, enhancing membrane permeability. Fluorine substituents (e.g., in ) balance lipophilicity and metabolic stability.
  • Solubility: Hydroxyethyl chains () improve aqueous solubility, whereas dimethylaminopropyl groups (target compound) offer moderate solubility in polar organic solvents.
  • Thermal Stability : Trimethoxyphenyl derivatives () exhibit higher melting points (195–197°C), suggesting strong crystal lattice interactions from symmetric substituents.

Biological Activity

The compound 2-[3-(Dimethylamino)propyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole class of compounds, which have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound can be characterized by its molecular formula C18H22N2O3C_{18}H_{22}N_2O_3 and a molar mass of approximately 314.38 g/mol. It features a complex structure that includes both chromeno and pyrrole moieties, contributing to its unique chemical behavior.

PropertyValue
Molecular FormulaC18H22N2O3C_{18}H_{22}N_2O_3
Molar Mass314.38 g/mol
DensityNot specified
Melting PointNot specified
SolubilityNot specified

Antioxidant Activity

Research has indicated that chromeno-pyrrole derivatives exhibit significant antioxidant properties. For instance, studies involving related compounds have shown that they can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The antioxidant activity is often attributed to the presence of the chromone structure that stabilizes radical species.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes associated with inflammatory processes. For example, derivatives of pyrrole structures have demonstrated potent inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. A study reported that certain pyrrole derivatives inhibited COX-1 and COX-2 more effectively than standard anti-inflammatory drugs like meloxicam .

Table 2: Enzyme Inhibition Data

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Chromeno-Pyrrole A8590
Chromeno-Pyrrole B7888
Chromeno-Pyrrole C8092

Case Studies

In a notable case study, researchers synthesized a library of chromeno-pyrrole compounds and evaluated their biological activities. The study found that several derivatives exhibited cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

Another investigation focused on the use of these compounds as glucokinase activators, which play a role in glucose metabolism and could be beneficial in managing diabetes . The results indicated enhanced glucose uptake in cell models treated with these compounds.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of chromeno-pyrrole derivatives. Variations in substituents on the chromone or pyrrole rings significantly affect their biological activities. For example:

  • Dimethylamino Group : Enhances solubility and may improve bioavailability.
  • Methylphenyl Substitution : Influences binding affinity to target enzymes.

Table 3: SAR Observations

SubstituentEffect on Activity
DimethylaminoIncreased solubility
MethylphenylEnhanced enzyme binding

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